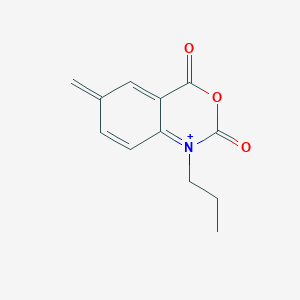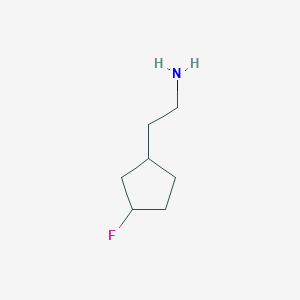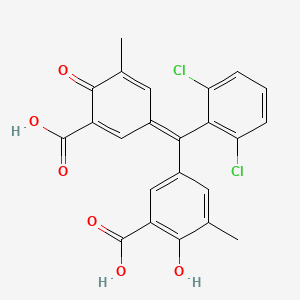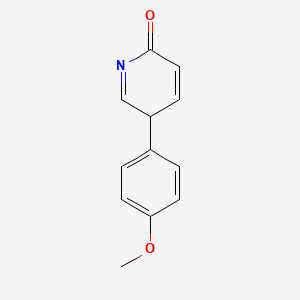
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione typically involves the reaction of 2-ethynylaniline derivatives with catalytic systems based on gold, palladium acetate, molecular iodine, and silver salts . Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt . These reactions are often carried out under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione has several scientific research applications, including:
作用機序
The mechanism of action of 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
類似化合物との比較
Similar Compounds
4-Methylidene-3,1-benzoxazine: Synthesized from 2-acetylaryl isocyanide and exhibits similar stability and reactivity.
2-Amino-3,1-benzoxazines: Produced from isatic anhydride and used in the synthesis of various heterocycles.
Uniqueness
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C12H12NO3+ |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
6-methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H12NO3/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)16-12(13)15/h4-5,7H,2-3,6H2,1H3/q+1 |
InChIキー |
YVBOVXZUPSPATF-UHFFFAOYSA-N |
正規SMILES |
CCC[N+]1=C2C=CC(=C)C=C2C(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)

![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12345651.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)

